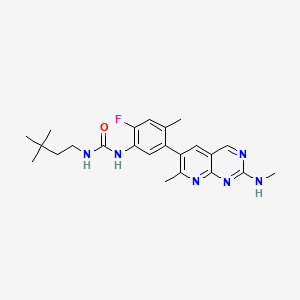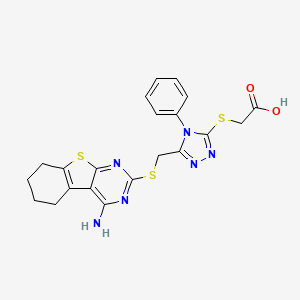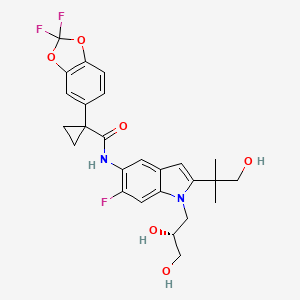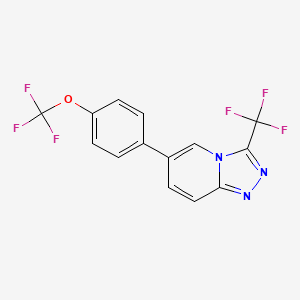![molecular formula C35H37N5O6S2 B612289 N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid CAS No. 1360433-93-7](/img/structure/B612289.png)
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW-2450 is an orally active, multi-kinase inhibitor that targets both the insulin-like growth factor receptor (IGF-1R) and the insulin receptor (IR). It has shown significant antitumor effects in various types of malignant cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KW-2450 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain.
Industrial Production Methods
Industrial production methods for KW-2450 are also proprietary. Typically, such methods involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
KW-2450 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: KW-2450 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions include various derivatives of KW-2450 that retain the core structure but have modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
KW-2450 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: KW-2450 is employed in research to understand the role of IGF-1R and IR in cellular processes and disease mechanisms.
Medicine: The compound is being investigated for its potential as a cancer therapeutic, particularly in breast cancer and other malignancies.
Industry: KW-2450 is used in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
KW-2450 exerts its effects by inhibiting the activity of IGF-1R and IR, which are involved in cell growth, survival, and metabolism. By blocking these receptors, KW-2450 disrupts downstream signaling pathways, including the phosphorylation of AKT and ERK, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound also inhibits other protein tyrosine kinases, contributing to its broad-spectrum antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A dual inhibitor of HER2 and EGFR, used in combination with KW-2450 for enhanced antitumor effects.
Letrozole: An aromatase inhibitor used in combination with KW-2450 for hormone-dependent breast cancer.
4-Hydroxy-tamoxifen: An estrogen receptor modulator used in combination with KW-2450 for estrogen-dependent breast cancer.
Uniqueness of KW-2450
KW-2450 is unique due to its dual inhibition of IGF-1R and IR, which are critical targets in cancer therapy. Its ability to inhibit multiple kinases and its synergistic effects with other cancer drugs make it a versatile and potent therapeutic candidate .
Properties
CAS No. |
1360433-93-7 |
|---|---|
Molecular Formula |
C35H37N5O6S2 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H29N5O3S.C7H8O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31);2-5H,1H3,(H,8,9,10)/b9-8+; |
InChI Key |
SIJKXSMUXNJNQM-HRNDJLQDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54 |
SMILES |
O=C(C1=C(C)C=CS1)NC2=CC(CN3CCN(C(CO)=O)CC3)=CC=C2/C=C/C4=NNC5=C4C=CC=C5.OS(=O)(C6=CC=C(C)C=C6)=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54 |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KW2450; KW-2450; KW 2450. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)


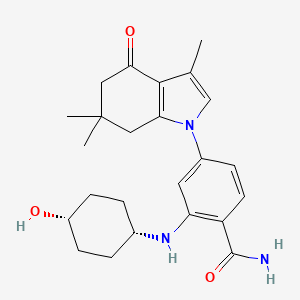
![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
